4-Acetyl-N,N-dimethylpicolinamide
Description
4-Acetyl-N,N-dimethylpicolinamide is a pyridine derivative featuring an acetyl group at the 4-position of the picolinamide scaffold and dimethyl substituents on the amide nitrogen. For example, intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide (4) and 5-bromo-N,N-dimethylpicolinamide (1) highlight common synthetic routes involving halogen displacement and amidation reactions . The acetyl group likely enhances electron-withdrawing effects, influencing reactivity and interactions in medicinal or material applications.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-acetyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)8-4-5-11-9(6-8)10(14)12(2)3/h4-6H,1-3H3 |
InChI Key |
QORGPAAFZJAEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Acetyl-N,N-dimethylpicolinamide can be achieved through several methods. One common approach involves the reaction of picolinamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Acetyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Scientific Research Applications
4-Acetyl-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its ability to interact with specific biological targets makes it a promising compound in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Electronic Effects: The acetyl group at C4 in the target compound contrasts with chloro or methoxy substituents in analogs (e.g., 4-Chloro-N-methylpicolinamide), altering electron density and reactivity.
- Amide Nitrogen Substituents : Dimethyl groups (target) vs. diisopropyl () or diethyl () affect steric bulk and solubility. Dimethyl substituents likely reduce steric hindrance compared to bulkier analogs, improving synthetic accessibility .
- Core Scaffold Differences : Benzenesulfonamide () and benzene-diamine () analogs differ in aromatic ring composition (pyridine vs. benzene) and functional groups (sulfonamide vs. amide), impacting hydrogen-bonding capacity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
